molecular formula C14H15N B8580045 1-Naphthalen-2-ylmethyl-cyclopropylamine

1-Naphthalen-2-ylmethyl-cyclopropylamine

Cat. No.: B8580045
M. Wt: 197.27 g/mol
InChI Key: ATNLHYKLMMPXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-2-ylmethyl-cyclopropylamine is a cyclopropylamine derivative featuring a naphthalene moiety at the 2-position of a methyl group attached to the cyclopropane ring. Its structural uniqueness lies in the juxtaposition of the rigid cyclopropane ring and the planar naphthalene system, which may enhance interactions with biological targets or materials matrices.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C14H15N/c15-14(7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10,15H2

InChI Key

ATNLHYKLMMPXFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-Naphthalen-2-ylmethyl-cyclopropylamine with structurally or functionally related cyclopropylamine derivatives, focusing on molecular geometry, reactivity, and physicochemical properties.

Structural Comparisons

Key structural differences arise from substituent variations on the cyclopropane ring and aromatic systems. Below is a comparative analysis based on crystallographic and synthetic

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
This compound C₁₄H₁₅N 197.28 Not provided Naphthalen-2-ylmethyl group; cyclopropane ring strain (bond angles ~60°)
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₇N 175.27 56595-04-1 o-Tolyl group; reduced steric bulk compared to naphthalene
2-Cyclopropyl-1-phenylethanamine C₁₁H₁₅N 161.24 681509-99-9 Phenyl group; shorter alkyl chain between cyclopropane and aromatic ring
Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine C₂₀H₂₁NO₅S 387.45 Not provided Naphthalen-1-yloxy and thiophene substituents; additional oxygen and sulfur heteroatoms

Notes:

  • Bond angles in cyclopropane derivatives are typically constrained to ~60°, contributing to high ring strain and reactivity .

Reactivity and Stability

Cyclopropylamine derivatives exhibit distinct reactivity patterns due to ring strain and amine functionality:

Compound Key Reactivity Stability Considerations Reference
This compound Susceptible to C-C bond cleavage under acidic or oxidative conditions; potential for radical reactions Stabilized by aromatic conjugation; sensitive to light
1-Cyclopropyl-2-(o-tolyl)-ethylamin Undergoes ring-opening via acid-catalyzed mechanisms; less prone to oxidation than naphthalene derivatives Moderate air stability; hygroscopic
2-Cyclopropyl-1-phenylethanamine Participates in polar reactions (e.g., nucleophilic additions); lower thermal stability Degrades above 150°C

Mechanistic Insights:

  • The naphthalene group in this compound may stabilize transition states during bond cleavage via resonance, as seen in related aminocyclopropane systems .
  • o-Tolyl derivatives (e.g., 1-Cyclopropyl-2-(2-methylphenyl)ethanamine) show slower degradation kinetics due to steric protection of the cyclopropane ring .

Physicochemical Properties

Comparative data on solubility, purity, and safety:

Compound Purity Solubility (Water) GHS Hazard Classification Reference
This compound Unknown Low Not available N/A
1-Cyclopropyl-2-(o-tolyl)-ethylamin 95% Insoluble Acute toxicity (Category 4)
Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine Unknown Moderate (organic solvents) Not classified

Safety Notes:

  • 1-Cyclopropyl-2-(o-tolyl)-ethylamin requires immediate decontamination upon exposure due to acute toxicity risks .
  • Naphthalene-containing compounds generally exhibit lower water solubility, complicating biological applications .

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